4-(2-Methoxyethoxy)benzene-1-sulfonamide
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Overview
Description
4-(2-Methoxyethoxy)benzene-1-sulfonamide is an organic compound with the molecular formula C9H13NO4S and a molecular weight of 231.27 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by a benzene ring substituted with a sulfonamide group and a 2-methoxyethoxy side chain.
Mechanism of Action
Target of Action
4-(2-Methoxyethoxy)benzene-1-sulfonamide is a sulfonamide compound . Sulfonamides are known to target enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folic acid synthesis, respectively .
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of the enzyme dihydropteroate synthetase . They mimic the natural substrate, p-aminobenzoic acid, and bind to the enzyme’s active site, preventing the synthesis of folic acid, which is essential for bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by sulfonamides is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, these compounds prevent the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is a co-factor in the synthesis of purines and pyrimidines, the building blocks of DNA .
Pharmacokinetics
The pharmacokinetics of sulfonamides, including absorption, distribution, metabolism, and excretion (ADME), can vary. Most sulfonamides are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids
Result of Action
The inhibition of folic acid synthesis by sulfonamides leads to a decrease in bacterial growth , as the bacteria are unable to produce the necessary components for DNA synthesis . This makes sulfonamides effective as bacteriostatic antibiotics .
Action Environment
Environmental factors can influence the action, efficacy, and stability of sulfonamides. Additionally, the presence of pus can inhibit their antibacterial action
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid, followed by the addition of ammonia or an amine to form the sulfonamide .
Industrial Production Methods: In an industrial setting, the production of 4-(2-Methoxyethoxy)benzene-1-sulfonamide may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Methoxyethoxy)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted benzene derivatives .
Scientific Research Applications
4-(2-Methoxyethoxy)benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing sulfonamide-based pharmaceuticals.
Comparison with Similar Compounds
4-Aminobenzenesulfonamide: A simpler sulfonamide with similar biological activities.
4-(2-Methoxyethoxy)benzenesulfonic acid: An oxidized derivative with different chemical properties.
4-(2-Methoxyethoxy)benzene-1-sulfonyl chloride: A reactive intermediate used in further chemical synthesis.
Uniqueness: 4-(2-Methoxyethoxy)benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility as a small molecule scaffold makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-(2-methoxyethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S/c1-13-6-7-14-8-2-4-9(5-3-8)15(10,11)12/h2-5H,6-7H2,1H3,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQRLTVZRMGNDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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